

H-DL-Glu(Ome)-OMe.HCl: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *H-DL-Glu(Ome)-OMe.HCl*

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An In-depth Review of the Synthesis, Properties, and Applications of DL-Glutamic Acid Dimethyl Ester Hydrochloride

H-DL-Glu(Ome)-OMe.HCl, chemically known as DL-Glutamic acid dimethyl ester hydrochloride, is a derivative of the non-essential amino acid, glutamic acid. This compound serves as a versatile building block and research tool in various scientific disciplines, particularly in peptide synthesis and studies related to cellular metabolism and neuroscience. Its esterified carboxyl groups and hydrochloride salt form offer enhanced solubility and stability, making it a convenient precursor for the synthesis of more complex molecules. This technical guide provides a thorough overview of its physicochemical properties, synthesis methods, analytical procedures, and key applications, with a focus on its role in biochemical research and drug development.

Physicochemical Properties

H-DL-Glu(Ome)-OMe.HCl is a white to off-white crystalline solid at room temperature.[1] The presence of the hydrochloride salt enhances its stability and solubility in polar solvents.[2] Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₇ H ₁₄ ClNO ₄	[3][4]
Molecular Weight	211.64 g/mol	[2][3]
CAS Number	13515-99-6	[5]
Appearance	White to off-white crystalline powder/solid	[1][2]
Solubility	Soluble in water, DMSO (10 mg/ml), DMF (15 mg/ml), and Ethanol (5 mg/ml).	[4]
Storage	Recommended storage at 2-8°C.	[2]
Purity	Typically ≥97%	[5]

Synthesis and Purification

The synthesis of **H-DL-Glu(Ome)-OMe.HCl** is most commonly achieved through the Fischer esterification of DL-glutamic acid. This involves reacting the amino acid with methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is adapted from established methods for the synthesis of L-glutamic acid dimethyl ester hydrochloride.

Materials:

- DL-Glutamic acid
- Anhydrous methanol (MeOH)
- Thionyl chloride (SOCl₂)

- Methyl tert-butyl ether (MTBE)
- Nitrogen gas
- Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet/outlet
- Ice bath
- Rotary evaporator
- Buchner funnel and filter paper

Procedure:

- Under a nitrogen atmosphere, equip a 500 mL four-necked round-bottom flask with a magnetic stirrer, thermometer, and a reflux condenser connected to a scrubbing system (e.g., a trap containing aqueous sodium hydroxide) to neutralize evolved HCl gas.
- To the flask, add anhydrous methanol (300 g).
- While stirring, slowly add DL-glutamic acid (14.7 g, 0.10 mol).
- Cool the mixture in an ice bath and slowly add thionyl chloride (30.0 g, 0.25 mol) dropwise, maintaining the temperature below 20°C.
- After the addition is complete, heat the reaction mixture to 60-63°C and maintain this temperature with stirring for approximately 7 hours.
- Monitor the reaction progress by a suitable method (e.g., TLC).
- Upon completion, cool the reaction mixture to room temperature (20-25°C).
- Purge the system with nitrogen gas for 30 minutes to remove any residual hydrogen chloride gas.
- Remove the excess methanol and thionyl chloride by distillation under reduced pressure using a rotary evaporator.

- To the resulting residue, add methyl tert-butyl ether (100 g) to induce precipitation.
- Stir the resulting slurry (pulping) to ensure complete precipitation.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the solid with a small amount of cold methyl tert-butyl ether.
- Dry the product under vacuum to obtain **H-DL-Glu(Ome)-OMe.HCl** as a white solid.

Yield and Purity:

While specific yield and purity data for the DL-form are not extensively reported in comparative studies, a similar synthesis for the L-enantiomer has been reported to achieve a yield of 98.1% and a purity of 99.5% as determined by HPLC.

Analytical Methods

The purity and identity of **H-DL-Glu(Ome)-OMe.HCl** are typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for determining the purity of **H-DL-Glu(Ome)-OMe.HCl**. Due to the lack of a strong chromophore, derivatization or the use of a universal detector is often necessary.

Exemplary HPLC Parameters (for glutamic acid derivatives):

- Column: A reverse-phase C18 column or a chiral column for enantiomeric separation.
- Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like formic acid or perchloric acid is often used.
- Detection: UV detection at a low wavelength (e.g., 205 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.
- Column Temperature: Typically maintained at room temperature (e.g., 25°C).

- Flow Rate: A standard flow rate of 1.0 mL/min is common.

Applications in Research and Development

Peptide Synthesis

H-DL-Glu(Ome)-OMe.HCl is a valuable building block in solution-phase peptide synthesis. The methyl ester protection of the carboxylic acid groups prevents their participation in the peptide bond formation, while the free amine is available for coupling with an N-protected amino acid.

Experimental Protocol: Dipeptide Synthesis in Solution-Phase

This protocol outlines a general procedure for the coupling of an N-protected amino acid to **H-DL-Glu(Ome)-OMe.HCl**.

Materials:

- **H-DL-Glu(Ome)-OMe.HCl**
- N-protected amino acid (e.g., Boc-Ala-OH)
- Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)
- Coupling additive (e.g., 1-Hydroxybenzotriazole - HOBt)
- Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA or Triethylamine - TEA)
- Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Nitrogen atmosphere
- Standard laboratory glassware

Procedure:

- Neutralization of **H-DL-Glu(Ome)-OMe.HCl**:

- Dissolve **H-DL-Glu(Ome)-OMe.HCl** (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.
- Cool the solution to 0°C in an ice bath.
- Add DIPEA or TEA (1.1 equivalents) dropwise to the stirred solution.
- Stir the mixture at 0°C for 15-30 minutes to generate the free amine in situ.
- Activation of the N-protected amino acid:
 - In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
 - Cool this solution to 0°C.
 - Add DCC (1.1 equivalents) to the solution.
 - Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
- Coupling Reaction:
 - Filter the DCU precipitate from the activated amino acid solution.
 - Add the filtrate containing the activated N-protected amino acid to the previously prepared solution of neutralized **H-DL-Glu(Ome)-OMe.HCl**.
 - Allow the reaction mixture to warm to room temperature and stir overnight.
 - Monitor the reaction progress by TLC.
- Work-up and Purification:
 - Once the reaction is complete, filter off any newly formed DCU.
 - Wash the filtrate with 1 N HCl, saturated NaHCO₃ solution, and brine.

- Note: The use of the racemic **H-DL-Glu(Ome)-OMe.HCl** will result in the formation of a mixture of diastereomeric dipeptides.

Dimethyl DL-glutamate is a cell-permeant derivative of glutamic acid that has been shown to enhance glucose-stimulated insulin secretion in pancreatic β -cells.[4] It acts as a precursor to intracellular glutamate, which is a key signaling molecule in this process.

The insulinotropic action of dimethyl glutamate is linked to its metabolism within the pancreatic β -cell. Once inside the cell, it is hydrolyzed to L-glutamate. Increased intracellular glutamate levels are believed to amplify insulin secretion through a pathway that is downstream of mitochondrial ATP production. This involves the transport of glutamate into insulin secretory granules, which sensitizes the exocytotic machinery to calcium signals.

The diagram illustrates the metabolic pathway for pancreatic beta-cell differentiation. It starts with an extracellular glucose source. Glucose enters the cell and can be converted to lactate or enter glycolysis. Glycolysis leads to pyruvate, which enters the TCA cycle in the mitochondrion. The TCA cycle produces NADH, which enters the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS). OXPHOS produces ATP and NADPH. NADPH is used for lipid synthesis (Lipids) and glucose synthesis (Glucose). Glucose is used for gluconeogenesis (Gluconeogenesis) and can be converted to lactate. Lactate is used for gluconeogenesis. Gluconeogenesis produces glucose, which is then used for gluconeogenesis. The final product is Glucose, which is used for gluconeogenesis. The diagram also shows the conversion of glucose to lactate and the conversion of lactate to glucose.

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Caption: Signaling pathway of dimethyl glutamate-amplified insulin secretion.

Other Potential Applications

- **Neuroscience Research:** As a derivative of glutamic acid, a primary excitatory neurotransmitter, **H-DL-Glu(Ome)-OMe.HCl** and its stereoisomers are used to study glutamate receptor function and glutamatergic neurotransmission.[4]
- **Drug Development:** It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological pathways.[2]

Conclusion

H-DL-Glu(Ome)-OMe.HCl is a valuable and versatile chemical entity for researchers and drug development professionals. Its utility as a building block in peptide synthesis and as a tool to probe cellular metabolic pathways, such as insulin secretion, underscores its importance in chemical and biological research. While a significant body of literature exists for its L-enantiomer, further research to quantify the specific biological activities and optimize the synthetic and analytical protocols for the DL-racemic mixture would be beneficial for its broader application. This guide provides a solid foundation of the current knowledge on **H-DL-Glu(Ome)-OMe.HCl**, enabling researchers to effectively incorporate this compound into their experimental designs.

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